Dimethyl (dimethyl-lambda~4~-sulfanylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE is a synthetic organic compound with a unique structure that includes a sulfur atom double-bonded to a carbon atom, which is part of a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . The reaction conditions often require moderate to high temperatures and the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the reaction is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted esters and thioesters.
Scientific Research Applications
13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with electrophilic centers, facilitating various chemical transformations. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL PROPARGYLMALONATE: Similar in structure but contains a propargyl group instead of the sulfur atom.
DIMETHYL 2-FLUOROMALONATE: Contains a fluorine atom, which imparts different reactivity and properties.
2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)-1,6-DIPHENYLHEXANE-1,3-DIONE: Another sulfur-containing compound with different substituents.
Uniqueness
13-DIMETHYL 2-(DIMETHYL-LAMBDA4-SULFANYLIDENE)PROPANEDIOATE is unique due to the presence of the sulfur atom double-bonded to a carbon atom within a propanedioate group
Properties
Molecular Formula |
C7H12O4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
dimethyl 2-(dimethyl-λ4-sulfanylidene)propanedioate |
InChI |
InChI=1S/C7H12O4S/c1-10-6(8)5(12(3)4)7(9)11-2/h1-4H3 |
InChI Key |
LSWXEHICZZAYOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=S(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.